2,6-Difluorobenzyl Azide-d2
Overview
Description
2,6-Difluorobenzyl Azide-d2 is a chemical compound with the molecular formula C7H5F2N3 . It is an intermediate in the preparation of an antiepileptic drug . The compound is colorless and has an oil form .
Molecular Structure Analysis
The molecular weight of 2,6-Difluorobenzyl Azide-d2 is approximately 171.14 g/mol . The exact mass and monoisotopic mass are both 171.05770699 g/mol . The compound has a topological polar surface area of 14.4 Ų .Physical And Chemical Properties Analysis
2,6-Difluorobenzyl Azide-d2 is soluble in acetone, chloroform, dichloromethane, and ethyl acetate . It has a rotatable bond count of 2 . The compound has no hydrogen bond donors and 4 hydrogen bond acceptors .Relevant Papers One relevant paper is "Organic synthesis in a modular robotic system driven by a chemical programming language" . This paper discusses the development of an autonomous compiler and robotic laboratory platform to synthesize organic compounds, which could potentially include 2,6-Difluorobenzyl Azide-d2. Another relevant paper is "An efficient synthesis of rufinamide, an antiepileptic drug" , which could potentially involve the use of 2,6-Difluorobenzyl Azide-d2 as an intermediate.
Scientific Research Applications
Synthesis of 1,2,3-Triazoles
2,6-Difluorobenzyl Azide-d2: is utilized in the synthesis of 1,2,3-triazoles , a class of nitrogen-rich heterocycles known for their stability and versatile applications. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a ‘click’ reaction, is a key method for synthesizing these compounds . This process is highly valued for its regioselectivity and high yield, making it a cornerstone in medicinal chemistry for creating compounds with potential therapeutic effects.
Antiepileptic Drug Synthesis
One of the significant pharmaceutical applications of 2,6-Difluorobenzyl Azide-d2 is the synthesis of Rufinamide , an anticonvulsant medication used to treat seizure disorders and Lennox-Gastaut syndrome . Rufinamide’s synthesis showcases the practicality of using this azide in flow chemistry, emphasizing its role in the production of bioactive molecules.
Mechanochemical Synthesis
The compound is also employed in mechanochemical synthesis, a solvent-free technique that uses mechanical force to drive chemical reactions. This method is applied to create multi-functionalized 1,2,3-triazoles and analogs of Rufinamide, demonstrating the adaptability of 2,6-Difluorobenzyl Azide-d2 in innovative synthetic approaches .
Material Science
In material science, 2,6-Difluorobenzyl Azide-d2 can be a precursor for designing polymers and dendrimers with triazole units. These materials benefit from the triazole’s thermal stability and chemical resistance, which are essential for developing advanced materials with specific properties .
Bioconjugation Chemistry
The azide group in 2,6-Difluorobenzyl Azide-d2 is reactive towards alkynes under CuAAC conditions, making it a valuable tool in bioconjugation chemistry. This application is crucial for attaching various biomolecules to surfaces or other large molecules, facilitating the study of biological systems .
Peptidomimetics
The synthesis of peptidomimetics, which are molecules that mimic the structure of peptides, is another application. By incorporating triazole rings as amide bond mimics, researchers can create more stable peptidomimetics with enhanced biological activity .
Combinatorial Drug Chemistry
2,6-Difluorobenzyl Azide-d2: is instrumental in combinatorial drug chemistry, where it is used to generate libraries of compounds for drug screening. The high-throughput synthesis of diverse triazole-containing compounds accelerates the discovery of new drugs .
Agrochemicals
Lastly, the synthesis of agrochemicals is an emerging field for 2,6-Difluorobenzyl Azide-d2 . Triazole derivatives are known for their fungicidal properties, and their synthesis through CuAAC reactions opens up possibilities for developing new agrochemical agents .
properties
IUPAC Name |
2-[azido(dideuterio)methyl]-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZUBPHMRHROHZ-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzyl Azide-d2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.